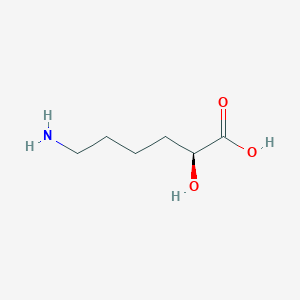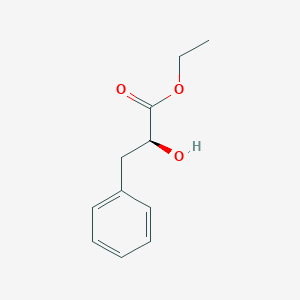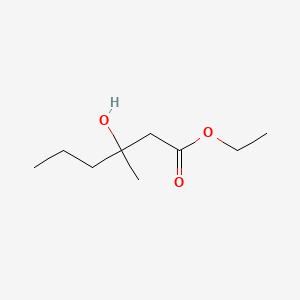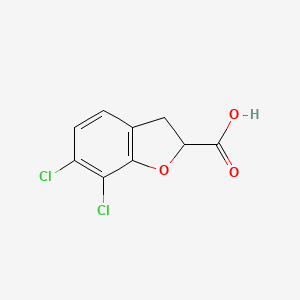
n-Ethyl-l-valine
説明
N-Ethyl-l-valine is an organic compound with the molecular formula C7H15NO2 . It is a derivative of the amino acid valine, where an ethyl group is attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of n-Ethyl-l-valine consists of a valine backbone with an additional ethyl group attached to the nitrogen atom . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
N-Ethyl-l-valine, like other amino acids, has specific physicochemical properties. These properties can be studied using various techniques, including density functional theory and van der Waals interactions . The electronic properties of the two forms of valine (L and D) are similar at zero pressure .科学的研究の応用
1. Penicillin Synthesis
n-Ethyl-l-valine has been studied in the context of penicillin synthesis. Research has shown that certain amino acid analogs, including modifications of valine, can influence the synthesis of penicillin. Specifically, while l-valine is usable in penicillin synthesis, its d-form acts as an inhibitor. This indicates a potential role for n-Ethyl-l-valine analogs in modulating antibiotic production (Demain, 1956).
2. Biomonitoring of Ethylene Oxide Exposure
n-Ethyl-l-valine has applications in the biomonitoring of ethylene oxide exposure. It has been used in the development of immunoassays for determining N-(2-hydroxyethyl)valine adducts in human hemoglobin. This method serves as a tool for monitoring occupational exposure to ethylene oxide, a known mutagen, and offers analytical reliability (Ball et al., 2004).
3. Cancer Risk Assessment
Studies have explored the formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide through tobacco smoke, suggesting its role in cancer risk assessment. This adduct is a marker of biological effective dose and correlates with the alkylating activity in DNA. It helps in understanding early steps of carcinogenic processes due to active exposure to tobacco smoke (Bono et al., 1999).
4. Enhanced l-valine Production
n-Ethyl-l-valine is relevant in studies focused on enhancing l-valine production. For instance, genome shuffling techniques have been employed to improve the production of l-valine by certain bacteria. This is significant in pharmaceuticals and dietary products, where l-valine is extensively used (Huang et al., 2018).
5. Peptide Conformation Studies
The conformational properties of certain peptides, including those related to valine, have been studied using poly(ethylene glycol)-bound peptides. This research provides insights into the intrinsic conformational preferences of oligopeptides, which is important in understanding protein structures and functions (Bonora et al., 1978).
6. Antibiotic Synthesis
n-Ethyl-l-valine's analogs have been studied in the context of antibiotic synthesis. Research demonstrates that L-valine, rather than its n-form, is the precursor of the n-valine residues in certain antibiotics, highlighting the importance of stereochemistry in antibiotic production (Katz & Weissbach, 1963).
Safety and Hazards
将来の方向性
The future directions for n-Ethyl-l-valine research could involve further exploration of its physicochemical properties and potential applications. For instance, one study suggests that certain ibuprofen salts with a propyl or isopropyl ester in L-valine could be particularly relevant for topical application .
特性
IUPAC Name |
(2S)-2-(ethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMEJWWMGUKAM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444108 | |
| Record name | L-Valine, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Ethyl-l-valine | |
CAS RN |
90600-06-9 | |
| Record name | N-Ethyl-L-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090600069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Valine, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYL-L-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1W01SC4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



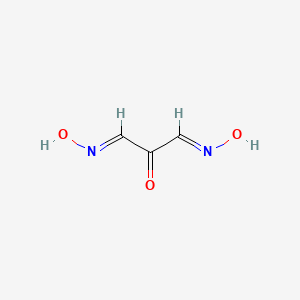
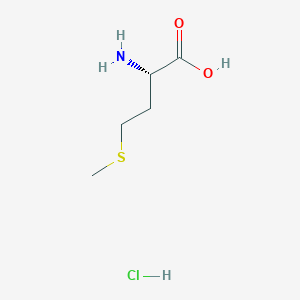
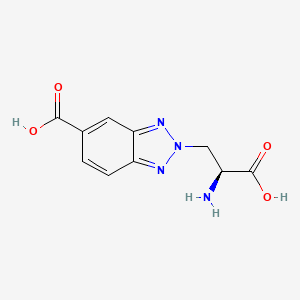
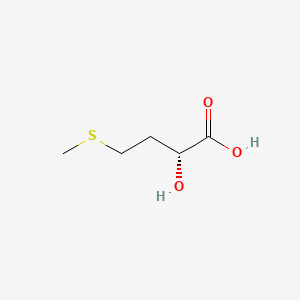
![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)



